The synthesis of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to form the desired peptide chain while minimizing side reactions.
The structure of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide consists of two glycyl residues and one phenylalanine residue linked to a 4-nitrophenyl group. The presence of the nitrophenyl moiety enhances its utility in spectrophotometric assays due to its chromogenic properties.
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide undergoes hydrolysis in the presence of specific proteases, leading to the release of the 4-nitrophenol and other peptide fragments. This reaction is crucial for enzyme activity assays.
The mechanism by which Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide functions as a substrate involves:
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide has several scientific uses:
The systematic naming of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide follows IUPAC conventions for peptide-derived compounds. Its formal name, (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide, precisely defines its stereochemistry and bonding pattern. The "S" configuration at carbon 2 denotes the L-enantiomer of phenylalanine, crucial for biological activity. Alternative designations include Gly-Gly-Phe-pNA (using three-letter peptide nomenclature) and Chymotrypsin Substrate I, reflecting its functional application [6].
Structurally, this molecule comprises three interconnected units:
Name Type | Designation |
---|---|
Systematic IUPAC | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide |
Common Peptide Name | Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide |
Biochemical Shorthand | Gly-Gly-Phe-pNA |
Functional Designation | Chymotrypsin Substrate I, Colorimetric |
CAS Registry | 68982-90-1 |
Key Synonyms | Suc-GGF-pNA; N-Succinyl-Gly-Gly-Phe-p-nitroanilide; Chymotrypsin Substrate I |
The molecular framework (C₁₉H₂₁N₅O₅) includes key functional groups: a free N-terminal amine, peptide bonds, and the electron-withdrawing nitro group conjugated to the aniline ring. This conjugation shifts the absorption maximum of liberated pNA to 405 nm, providing the spectroscopic handle for activity measurements. Crystallographic analyses confirm the extended conformation of the tripeptide backbone, with the aromatic rings of phenylalanine and p-nitroaniline contributing to planar rigidity near the cleavage site [6].
The development of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide emerged from late 20th-century efforts to replace radiolabeled protease substrates with safer, more practical chromogenic alternatives. Prior to the 1980s, protease assays relied heavily on [¹⁴C]-tagged proteins or thin-layer chromatography of cleavage products—methods fraught with technical complexity and safety concerns. The introduction of p-nitroanilide derivatives marked a paradigm shift by enabling continuous spectrophotometric monitoring of enzymatic activity in real time [3].
This compound gained prominence through its validation in studies of Streptomyces griseus protease B (1978–1985), where its cleavage kinetics provided critical insights into bacterial protease specificity. Researchers quickly recognized its superiority over earlier substrates like benzoyl-tyrosine p-nitroanilide (BTPNA) due to:
By 1990, it had become a reference substrate for characterizing serine proteases across taxonomies, from mammalian chymotrypsins to fungal proteinases. Its adoption accelerated research into protease kinetics, inhibitor design, and zymogen activation mechanisms [3] [6].
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide functions as a precision biosensor for chymotrypsin-like enzymes through its strategically engineered cleavage site. Enzymatic hydrolysis occurs specifically at the carboxyl terminus of the phenylalanine residue, releasing the yellow para-nitroaniline chromophore. This reaction exhibits classic Michaelis-Menten kinetics, allowing quantification of catalytic efficiency (kcat/KM) and inhibitor constants (Ki) [6].
Parameter | Value | Conditions | Protease Source |
---|---|---|---|
KM | 0.18 ± 0.02 mM | 25°C, Tris-HCl 50 mM (pH 7.8) | Bovine pancreatic α-chymotrypsin |
kcat | 15.2 ± 0.8 s⁻¹ | 25°C, Tris-HCl 50 mM (pH 7.8) | Bovine pancreatic α-chymotrypsin |
kcat/KM | 84,400 M⁻¹s⁻¹ | 25°C, Tris-HCl 50 mM (pH 7.8) | Bovine pancreatic α-chymotrypsin |
Optimal pH Range | 7.5–8.5 | Phosphate/Tris buffers | Mammalian chymotrypsins |
λmax | 405 nm | Absorption of liberated p-nitroaniline | Spectrophotometric detection |
The substrate's specificity arises from molecular complementarity:
This design has been adapted for proteases with related specificities, including cathepsin G, subtilisin, and Streptomyces griseus protease B. Modifications like N-terminal succinylation (yielding Suc-Gly-Gly-Phe-pNA) further enhance resistance to dipeptidyl aminopeptidases, reducing background hydrolysis in crude tissue extracts. Contemporary applications extend to high-throughput inhibitor screening and protease profiling in biomedical research, where its reliability underpins studies of inflammatory cascades and metastatic pathways [3] [6].
Structural Element | Functional Role in Protease Interaction |
---|---|
L-Phenylalanine side chain | Binds hydrophobic S1 pocket of chymotrypsin-like serine proteases |
Scissile amide bond (Phe-pNA) | Hydrolysis site; cleavage yields detectable chromophore |
Glycylglycine spacer | Engages S2/S3 subsites; provides flexibility without steric hindrance |
para-Nitroanilide (pNA) | Chromogenic leaving group; ΔA405 quantifies reaction rate |
Free N-terminus (or succinyl cap) | Modulates resistance to exopeptidases; enhances specificity |
Chemical Name | Identifier/Synonym |
---|---|
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide | Base name |
N-(3-Carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide | Succinylated variant [3] |
Suc-Gly-Gly-Phe-pNA | Biochemical shorthand [6] |
Chymotrypsin Substrate I, Colorimetric | Functional designation [6] |
3-carboxypropanoylglycyl-glycyl-phenylalanine p-nitroanilide | Descriptive name [3] |
N-Succinyl-Gly-Gly-Phe-p-nitroanilide | Common catalog name [6] |
L-Phenylalaninamide, N-(3-carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)- | IUPAC-style variant [3] |
CAS 68982-90-1 | Registry number [3] [6] |
CAS No.: 1000669-05-5
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